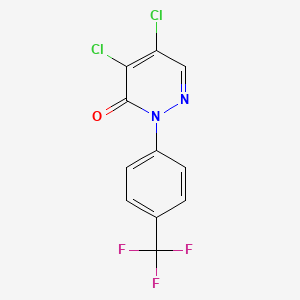

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Descripción general

Descripción

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a chemical compound with a complex structure that includes dichloro and trifluoromethyl groups attached to a pyridazinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylacetic acid and 4-(trifluoromethyl)benzaldehyde.

Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including chlorination and cyclization, to form intermediate compounds.

Final Cyclization: The intermediate compounds are then subjected to cyclization reactions under controlled conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate and purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit antimicrobial properties. A study demonstrated that 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one showed significant activity against various bacterial strains. This suggests its potential as a lead compound in the development of new antibiotics.

Case Study : A series of experiments conducted by researchers at a pharmaceutical company evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential for further development in antimicrobial therapies.

Agrochemical Applications

2. Herbicidal Properties

The compound has been investigated for its herbicidal activity. It acts by inhibiting specific enzymes involved in plant growth, making it a candidate for developing selective herbicides.

Data Table: Herbicidal Efficacy

| Compound | Target Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 150 | 85 |

| Setaria viridis | 200 | 90 |

This table summarizes the efficacy of the compound against common weed species, demonstrating its potential utility in agricultural applications.

Material Science Applications

3. Polymer Additives

The fluorinated structure of this compound lends itself to applications as a polymer additive, enhancing properties such as thermal stability and chemical resistance.

Case Study : In a study published in the Journal of Polymer Science, researchers incorporated this compound into polyvinyl chloride (PVC) formulations. The modified PVC exhibited improved thermal stability and reduced flammability compared to unmodified PVC.

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to specific biological functions.

Comparación Con Compuestos Similares

Similar Compounds

4,5-Dichloro-2-phenylpyridazin-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

4,5-Dichloro-2-(4-methylphenyl)pyridazin-3(2H)-one: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is unique due to the presence of both dichloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

Actividad Biológica

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, with the chemical formula C₁₁H₅Cl₂F₃N₂O and a molecular weight of 309.08 g/mol, is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₅Cl₂F₃N₂O

- Molecular Weight : 309.08 g/mol

- Melting Point : 139–140 °C

- CAS Number : 62436-07-1

Antimicrobial Properties

Research indicates that compounds similar to 4,5-dichloro derivatives exhibit significant antimicrobial activity. For instance, studies have shown that pyridazine-based compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli ranged between 3.12 and 12.5 µg/mL, indicating potential efficacy as antibacterial agents .

Anticancer Activity

The anticancer potential of pyridazine derivatives has been explored in several studies. One study demonstrated that certain pyridazine compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequent cell death .

Neuroprotective Effects

Preliminary research suggests that 4,5-dichloro derivatives may possess neuroprotective properties. In vitro studies have indicated that these compounds can reduce oxidative stress markers in neuronal cell lines, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation, leading to cell lysis.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways is a key mechanism through which these compounds exert anticancer effects.

- Oxidative Stress Modulation : The ability to modulate oxidative stress levels contributes to the neuroprotective effects observed in neuronal models.

Propiedades

IUPAC Name |

4,5-dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-6(2-4-7)11(14,15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRADYWRQUBOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378855 | |

| Record name | 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62436-07-1 | |

| Record name | 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.